molecular formula C18H21N3O2 B235339 Sakacin P CAS No. 146240-19-9

Sakacin P

カタログ番号: B235339
CAS番号: 146240-19-9
分子量: 216.23 g/mol
InChIキー: VMETVXNVLXCEFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sakacin p belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

科学的研究の応用

Antimicrobial Activity and Resistance

  • Sakacin P, a class IIa bacteriocin from Lactobacillus sakei, exhibits potent activity against the foodborne pathogen Listeria monocytogenes. It has been suggested as a biopreservative in foods. Research has explored the resistance mechanisms of L. monocytogenes to this compound, revealing diverse physiological and genetic characteristics in resistant strains, including variations in biofilm formation and stress tolerance (Tessema et al., 2009).

Cloning and Expression in E. coli

  • The structural gene for this compound (sppA) has been cloned and expressed in Escherichia coli. This approach overcomes limitations in production by L. sakei, suggesting potential for higher yield and easier extraction (Chen et al., 2012).

Interaction with Food Constituents

  • This compound's interaction with food components has been studied, revealing that over 80% of the bacteriocin adsorbs to proteins in various food matrices. Its activity is stable in heat-treated foods but is rapidly degraded in non-heat-treated foods, indicating its potential use in certain food preservation contexts (Aasen et al., 2003).

Bacteriocin and Immunity Gene Coupling

  • Research into the this compound operon in Lactobacillus sakei demonstrates a strong translational coupling between bacteriocin and immunity genes. This has implications for understanding the regulatory mechanisms of bacteriocin production and immunity (Mathiesen et al., 2005).

Use in Active Packaging

  • Sakacin A, another bacteriocin from Lactobacillus sakei, has been incorporated into pullulan films for active packaging. This demonstrates effectiveness against L. monocytogenes on the surface of ready-to-eat foods, suggesting a novel application in food safety and preservation (Trinetta et al., 2010).

Factors Influencing Production

  • Factors affecting this compound production include temperature, pH, and nutrient composition. Optimal production conditions vary, offering insights for industrial-scale production and application in food safety (Aasen et al., 2000).

Mode of Action Against E. coli

  • The mode of action of sakacin C2, a variant, against E. coli has been characterized. It involves cell membrane depolarization and pore formation, indicating its potential as a broad-spectrum antimicrobial agent (Gao et al., 2011).

特性

CAS番号

146240-19-9

分子式

C18H21N3O2

分子量

216.23 g/mol

IUPAC名

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)

InChIキー

VMETVXNVLXCEFC-UHFFFAOYSA-N

SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

正規SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

同義語

sakacin P

製品の起源

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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